N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of BPH-1358 involves several steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for BPH-1358 are also not widely available, but it is typically produced in specialized laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
BPH-1358 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: BPH-1358 can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
BPH-1358 has a wide range of scientific research applications, including:
Mechanism of Action
BPH-1358 exerts its effects by inhibiting the activity of farnesyl diphosphate synthase and undecaprenyl diphosphate synthase. These enzymes are involved in the biosynthesis of isoprenoids, which are essential components of bacterial cell walls . By inhibiting these enzymes, BPH-1358 disrupts the synthesis of the bacterial cell wall, leading to cell death. The compound has shown strong synergistic activity with methicillin in methicillin-resistant Staphylococcus aureus strains, indicating its potential to restore drug sensitivity in resistant bacteria .
Comparison with Similar Compounds
BPH-1358 is unique in its dual inhibition of farnesyl diphosphate synthase and undecaprenyl diphosphate synthase. Similar compounds include:
Bisphosphonates: These compounds also inhibit farnesyl diphosphate synthase but do not target undecaprenyl diphosphate synthase.
Tetratomic acids: These compounds have strong antibacterial activity but do not inhibit farnesyl diphosphate synthase.
Benzoic acids: These compounds also exhibit antibacterial activity but have different mechanisms of action compared to BPH-1358. The uniqueness of BPH-1358 lies in its ability to inhibit both farnesyl diphosphate synthase and undecaprenyl diphosphate synthase, making it a valuable tool in the development of new antibacterial agents.
Properties
Molecular Formula |
C32H30Cl2N6O2 |
---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C32H28N6O2.2ClH/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;;/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);2*1H |
InChI Key |
ASVCJNSPDDRTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl.Cl |
Origin of Product |
United States |
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